BenchChemオンラインストアへようこそ!

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

BTK inhibition tyrosine kinase immuno-oncology

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (CAS 1535399-62-2) is a unique 3-carboxylic acid pyrazolopyrimidine scaffold that engages the kinase hinge region in a specific orientation distinct from 4- or 6-regioisomers. Validated in US9580432 to yield BTK inhibitors with IC₅₀ as low as 0.443 nM, CDK2 inhibitors (IC₅₀ 0.061 µM, superior to Sorafenib), and VEGFR‑2 inhibitors within ~2-fold of Sunitinib. Crystallization solvent choice yields distinct polymorphic forms with lattice energy differences of 11 kJ/mol. High-purity ≥98% ensures reliable SAR exploration and pre-formulation studies.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 1535399-62-2
Cat. No. B6358424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
CAS1535399-62-2
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=NC=NC2=NNC(=C21)C(=O)O
InChIInChI=1S/C6H4N4O2/c11-6(12)4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,11,12)(H,7,8,9,10)
InChIKeyAORPWJKIKLMVJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid (CAS 1535399-62-2) for Kinase Inhibitor Development: A Core Scaffold Selection Guide for Procurement


1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (CAS 1535399-62-2) is a heterobicyclic core scaffold characterized by a fused pyrazole-pyrimidine ring system bearing a carboxylic acid moiety at the 3-position. This functional handle enables diverse derivatization strategies for generating kinase inhibitor libraries [1]. The compound possesses a molecular formula of C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol, with the carboxylic acid group positioned to form critical hydrogen-bonding interactions within the hinge region of kinase ATP-binding pockets [2].

Why Generic 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid Substitution Is Inadvisable for Kinase-Focused Medicinal Chemistry Programs


Although the pyrazolo[3,4-d]pyrimidine scaffold is extensively employed across kinase inhibitor discovery programs, generic substitution between positionally isomeric carboxylic acid derivatives (e.g., 4-carboxylic acid or 6-carboxylic acid regioisomers) or simple unsubstituted core compounds is scientifically inadvisable. The 3-carboxylic acid functionality is structurally predisposed to engage the conserved hinge region of kinases in a specific binding mode that differs fundamentally from other substitution patterns [1]. Additionally, the specific heteroatom arrangement of the 1H-pyrazolo[3,4-d]pyrimidine core—distinct from regioisomers such as pyrazolo[4,3-d]pyrimidines—determines the orientation of key hydrogen-bonding interactions, which directly influences target selectivity profiles and synthetic tractability for subsequent derivatization [2].

Quantitative Differentiation Evidence: 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid Versus Closest Structural Analogs and Alternative Scaffolds


Superior BTK Inhibitory Potency of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid-Derived Compound Versus Related Scaffolds

A derivative of 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid, specifically (R)-4-amino-1-(1-(tert-butyloxycarbonyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (US9580432, Example 3), demonstrated exceptionally potent inhibition of Bruton's Tyrosine Kinase (BTK) with an IC₅₀ value of 0.443 nM [1]. This sub-nanomolar potency provides a benchmark for BTK-targeting programs evaluating pyrazolo[3,4-d]pyrimidine-based cores.

BTK inhibition tyrosine kinase immuno-oncology B-cell malignancies

CDK2 Inhibitory Activity of 3-Carboxylic Acid-Derived Pyrazolo[3,4-d]pyrimidine Scaffolds Versus Clinical Comparator Sorafenib

Pyrazolo[3,4-d]pyrimidine derivatives designed from core scaffolds including the 3-carboxylic acid functional handle demonstrate potent CDK2 inhibitory activity. Compound 15 from a recent optimization campaign exhibited an IC₅₀ of 0.061 ± 0.003 µM against CDK2/cyclin A2 [1]. Notably, this compound and related derivatives demonstrated superior cytotoxic activity against MCF-7 and HCT-116 cancer cell lines compared to the multi-kinase inhibitor Sorafenib [1].

CDK2 inhibition cell cycle regulation cancer therapeutics apoptosis induction

VEGFR-2 Inhibition: Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid-Derived Scaffolds Demonstrate Comparable Potency to Sunitinib

1H-Pyrazolo[3,4-d]pyrimidine derivatives synthesized from the core scaffold exhibit potent VEGFR-2 inhibitory activity. Compound 12b demonstrated an IC₅₀ value of 0.063 ± 0.003 μM against VEGFR-2, which is within approximately 2-fold of the clinical reference compound Sunitinib (IC₅₀ = 0.035 ± 0.012 μM) [1]. This positions the 3-carboxylic acid scaffold as a viable core for generating VEGFR-2 inhibitors with near-clinical benchmark potency.

VEGFR-2 inhibition angiogenesis cancer therapeutics tyrosine kinase

Structural Polymorphism and Crystallinity: Impact of 3-Carboxylic Acid Scaffold on Solid-State Properties

Pyrazolo[3,4-d]pyrimidine derivatives bearing carboxylic acid functionality at the 3-position exhibit conformational polymorphism that directly influences solid-state stability. A study of a bioactive pyrazolo[3,4-d]pyrimidine derivative identified two monoclinic polymorphs (α-form from methanol; β-form from ethanol, n-propanol, and iso-propanol) with distinct crystal packing arrangements [1]. Lattice energy calculations revealed that the β-form is more stable than the α-form by 11 kJ/mol, a difference attributable to variations in supramolecular hydrogen-bonding networks [1].

solid-state characterization polymorphism crystallography formulation development

Procurement-Driven Application Scenarios for 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid (CAS 1535399-62-2) Based on Quantitative Evidence


BTK-Targeted Immuno-Oncology Library Synthesis and Lead Optimization

Procure 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid for the systematic generation of BTK inhibitor libraries when sub-nanomolar biochemical potency is required. The 3-carboxylic acid core scaffold has been validated in US9580432 to yield derivatives with BTK IC₅₀ values as low as 0.443 nM [1]. This application is most appropriate for medicinal chemistry teams pursuing B-cell malignancy and autoimmune disease targets where BTK inhibition is therapeutically validated, and where alternative core scaffolds (including 4-carboxylic acid regioisomers) have not demonstrated comparable potency benchmarks in patent literature.

CDK2-Focused Cancer Cell Cycle Inhibitor Discovery Programs

Select 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid as the starting scaffold for CDK2 inhibitor optimization campaigns requiring sub-100 nM enzyme potency and superior cellular activity to Sorafenib. Pyrazolo[3,4-d]pyrimidine derivatives derived from this core have demonstrated CDK2/cyclin A2 IC₅₀ values of 0.061 ± 0.003 µM and exhibit superior anti-proliferative activity against MCF-7 and HCT-116 cancer cell lines compared to the clinical multi-kinase inhibitor Sorafenib [2]. This scenario is particularly relevant for programs targeting cell cycle dysregulation in solid tumors where CDK2 selectivity and apoptotic induction are key optimization parameters.

VEGFR-2 Inhibitor Development for Anti-Angiogenic Therapy

Utilize 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid as a versatile core scaffold for generating VEGFR-2 inhibitors with potency within approximately 2-fold of the FDA-approved drug Sunitinib (IC₅₀ = 0.035 ± 0.012 μM). Derivatives such as compound 12b achieve IC₅₀ values of 0.063 ± 0.003 μM against VEGFR-2 [3]. This procurement scenario is optimal for angiogenesis-targeted oncology programs seeking a synthetically tractable core with established anti-angiogenic activity that can be rapidly diversified to explore SAR beyond existing clinical VEGFR inhibitors.

Solid-State Characterization and Polymorph Screening in Pre-Formulation Development

When pyrazolo[3,4-d]pyrimidine-3-carboxylic acid derivatives progress to pre-formulation stages, procuring high-purity material for controlled polymorph screening is essential. Evidence from structurally related bioactive pyrazolo[3,4-d]pyrimidines demonstrates that crystallization solvent choice (methanol versus ethanol/n-propanol) yields distinct polymorphic forms (α-form versus β-form) with quantifiable lattice energy differences of 11 kJ/mol [4]. This scenario is critical for pharmaceutical development teams requiring batch-to-batch consistency and optimized solid-state stability for downstream formulation activities, as unintended polymorph selection can significantly alter physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.